Distrontium silicate
Description
Properties
CAS No. |
13597-55-2 |
|---|---|
Molecular Formula |
O4SiSr2 |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
distrontium;silicate |
InChI |
InChI=1S/O4Si.2Sr/c1-5(2,3)4;;/q-4;2*+2 |
InChI Key |
NHQFXRHTQLQOLM-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Calcium Silicate (CaSiO₃)
Calcium silicate (CS) is a key component of mineral trioxide aggregate (MTA), widely used in endodontics for its biocompatibility and ability to stimulate hard tissue formation. Compared to Sr₂SiO₄, CS releases calcium ions, which promote hydroxyapatite formation and osteoblast differentiation.
Key Differences:
Tristrontium Silicate (Sr₃SiO₅)
Tristrontium silicate (Sr₃SiO₅) is another strontium-based silicate used in phosphate cements. In a study comparing Sr₃SiO₅ and Sr₂SiO₄, Sr₃SiO₅ demonstrated higher compressive strength (85 MPa vs. 72 MPa for Sr₂SiO₄ at 1 day) but required higher synthesis temperatures (1475°C for Sr₃SiO₅ vs. 800–1200°C for Sr₂SiO₄) .
Key Differences:
Calcium Strontium Silicate (Ca-Sr Silicate, CSR)
Calcium strontium silicate (CSR) is a hybrid compound combining Ca²⁺ and Sr²⁺ in its structure. Studies indicate that CSR balances the rapid hydration of calcium silicates with the prolonged ion release of strontium, improving both mechanical properties and bioactivity. For example, CSR cements achieve compressive strengths of 65–75 MPa, comparable to Sr₂SiO₄, but with enhanced radiopacity due to strontium’s high atomic number .
Key Differences:
- Composition: CSR integrates Ca and Sr, whereas Sr₂SiO₄ is Sr-exclusive.
Distrontium Cerate (2SrO·CeO₂, S₂Ce)
Distrontium cerate (S₂Ce) shares structural similarities with Sr₂SiO₄ but replaces SiO₄ with CeO₂. S₂Ce exhibits exceptional radiopacity (9.0 mm Al equivalent), three times higher than conventional MTA, making it ideal for dental imaging.
Key Differences:
- Radiopacity: S₂Ce > Sr₂SiO₄ > CS.
- Durability: Sr₂SiO₄ maintains strength over time, while S₂Ce degrades .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Sr₂SiO₄ vs. S₂Ce: While S₂Ce outperforms Sr₂SiO₄ in radiopacity, its declining strength limits long-term use. Sr₂SiO₄ remains preferable for applications requiring durability .
- Sr₂SiO₄ vs. CSR: CSR’s dual ion release offers therapeutic advantages but complicates synthesis. Sr₂SiO₄ provides a simpler, Sr-focused alternative .
- Thermal Stability: The β to α’ phase transition in Sr₂SiO₄ necessitates careful temperature control during processing to avoid structural defects .
Preparation Methods
Precursor Preparation and Gel Formation
The sol-gel method for Sr₂SiO₄ synthesis begins with tetraethyl orthosilicate (TEOS) and strontium carbonate (SrCO₃) as primary precursors. As detailed in, 10.4 g of TEOS is hydrolyzed in 50 mL deionized water acidified to pH 3 using 0.1 N HNO₃. After 30 minutes of stirring, 22.4 g SrCO₃ is introduced, forming a strontium-silicate sol under continuous agitation at 90°C for 2 hours. The acidic environment facilitates Sr²⁺ ion release from SrCO₃ while promoting silica network formation through TEOS polycondensation.
Calcination and Phase Development
Dried gels undergo a two-stage calcination process:
-
Primary calcination : 120°C for 2 hours to remove residual solvents
-
High-temperature treatment : 1,400°C for 4 hours in a muffle furnace
XRD analysis confirms the formation of tristrontium silicate (Sr₃SiO₅) as the dominant phase at 1,400°C, with minor Sr₂SiO₄ content. Peak assignments correlate with reference patterns:
-
Sr₃SiO₅: 36.5°, 38.2°, 30.6° (2θ)
-
Sr₂SiO₄: 32.2°–34.4° (2θ)
The extended high-temperature treatment promotes Sr²⁺ diffusion into the silica matrix, though complete conversion to Sr₂SiO₄ requires precise stoichiometric control beyond the reported 1:1 Sr:Si ratio.
Co-Precipitation Method for Industrial-Scale Production
Reaction Stoichiometry and Colloid Formation
Patent CN104445230A discloses a scalable co-precipitation approach using strontium nitrate (Sr(NO₃)₂) and potassium silicate (K₂SiO₃):
| Component | Percentage | Role |
|---|---|---|
| Sr(NO₃)₂ | 45–55% | Strontium source |
| K₂SiO₃ | 45–55% | Silicate precursor |
| HCl (1M) | 1–3% | Reaction accelerator |
The reactants are mixed at 35–45°C with electromagnetic stirring, forming a white Sr₂SiO₄ colloid within 20–25 minutes. Dilute HCl catalyzes Sr²⁺-SiO₃²⁻ complexation while maintaining solution stability.
Low-Temperature Calcination Protocol
Post-washing, the colloid undergoes calcination at 780–820°C for 110–130 minutes—significantly lower than sol-gel requirements. XRD confirms phase-pure Sr₂SiO₄ formation at 800°C, attributed to:
-
Homogeneous precursor mixing at molecular scale
-
Exothermic nitrate decomposition providing localized heating
-
Reduced activation energy through HCl-mediated reaction pathways
Thermogravimetric analysis shows 98.7% Sr₂SiO₄ yield at 800°C versus 89.2% at 780°C, demonstrating the narrow optimal temperature window.
Glass Crystallization Route for High-Purity Phases
Amorphous Precursor Synthesis
The Royal Society of Chemistry methodology employs SrCO₃ and SiO₂ (99.999% purity) in stoichiometric 2:1 Sr:Si ratio. CO₂ laser melting at 1,600°C produces homogeneous glass beads, which are rapidly quenched to preserve amorphous structure. Energy-dispersive X-ray spectroscopy (EDS) verifies composition homogeneity with <0.3% elemental variation across the glass matrix.
Controlled Crystallization Dynamics
Crystallization occurs in two stages:
-
Nucleation : 750°C (Tg) – Glass transition initiates cluster formation
-
Growth : 850–1,050°C – Sr₂SiO₄ crystal growth at 5°C/min heating rate
In situ synchrotron XRD data reveal:
Prolonged heating beyond 1,100°C induces decomposition to SrSiO₃ + SiO₂, necessitating precise thermal control.
Comparative Analysis of Synthesis Methods
Phase Purity and Crystallinity
Table 1: Phase characteristics by synthesis method
| Method | Dominant Phase | Crystallite Size (nm) | Lattice Strain (%) |
|---|---|---|---|
| Sol-gel | Sr₃SiO₅ | 42 ± 3 | 0.18 |
| Co-precipitation | Sr₂SiO₄ | 68 ± 5 | 0.09 |
| Glass crystallization | Sr₂SiO₄ | 152 ± 10 | 0.04 |
The glass crystallization route produces largest crystallites due to slow grain growth kinetics, while co-precipitation achieves target Sr₂SiO₄ phase at lower temperatures.
Economic and Scalability Considerations
-
Sol-gel : High energy costs (1,400°C) limit industrial adoption
-
Co-precipitation : 80% reduced energy input vs sol-gel; suitable for batch production
-
Glass crystallization : Requires specialized laser equipment; ~5g maximum batch size
Patent data estimates production costs at $12.50/kg for co-precipitation versus $48.90/kg for sol-gel synthesis.
Challenges in Phase Stabilization and Characterization
Q & A
Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) structure hypothesis-driven studies on Sr₂SiO₄?
- Methodological Answer :
- Population: Sr₂SiO₄ samples synthesized via sol-gel vs. solid-state routes.
- Intervention: Doping with rare-earth ions (e.g., Eu³⁺ for luminescence studies).
- Comparison: Undoped Sr₂SiO₄ as control.
- Outcome: Quantify photoluminescence quantum yield.
- Time: Aging effects over 6 months.
This framework ensures clarity and alignment with funding agency priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
